molecular formula C8H10O4S B031040 2-Hydroxyethyl benzenesulfonate CAS No. 249285-50-5

2-Hydroxyethyl benzenesulfonate

Cat. No.: B031040
CAS No.: 249285-50-5
M. Wt: 202.23 g/mol
InChI Key: BJFRCYIYQLHUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl benzenesulfonate is an organic compound with the molecular formula C8H10O4S. It is a sulfonate ester derived from benzenesulfonic acid and ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where benzenesulfonic acid and ethylene glycol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzenesulfonate compounds.

Scientific Research Applications

2-Hydroxyethyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and as a model compound in drug development.

    Industry: this compound is employed in the manufacture of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl benzenesulfonate involves its interaction with molecular targets through its sulfonate and hydroxyethyl groups. These functional groups enable the compound to participate in various chemical reactions, such as esterification and nucleophilic substitution. The pathways involved include the formation of sulfonate esters and the activation of nucleophiles for substitution reactions.

Comparison with Similar Compounds

    2-Hydroxyethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a benzenesulfonate group.

    2-Hydroxyethyl toluenesulfonate: Contains a toluenesulfonate group, differing in the aromatic ring substitution.

    2-Hydroxyethyl sulfamate: Features a sulfamate group instead of a sulfonate group.

Uniqueness: 2-Hydroxyethyl benzenesulfonate is unique due to its specific combination of a benzenesulfonate group and a hydroxyethyl group. This combination imparts distinct chemical properties, making it suitable for a variety of applications in different fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its versatility compared to similar compounds.

Properties

IUPAC Name

2-hydroxyethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRCYIYQLHUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl benzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl benzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.